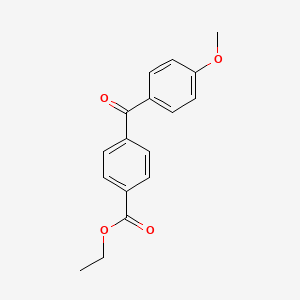

4-Carboethoxy-4'-methoxybenzophenone

Descripción

4-Carboethoxy-4'-methoxybenzophenone (CAS: 67205-87-2) is a substituted benzophenone derivative featuring a carboethoxy (-COOEt) group at the 4-position and a methoxy (-OCH₃) group at the 4'-position of the benzophenone scaffold. Key physicochemical properties include a boiling point of 435.4°C (at 760 mmHg) and a density of 1.155 g/cm³. Safety data emphasize proper handling to avoid inhalation, skin contact, or ingestion, with recommendations for non-sparking tools and controlled storage conditions .

Propiedades

IUPAC Name |

ethyl 4-(4-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-12(5-7-14)16(18)13-8-10-15(20-2)11-9-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQLFBJLMAMCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499270 | |

| Record name | Ethyl 4-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67205-87-2 | |

| Record name | Ethyl 4-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Carboethoxy-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method uses benzoic acid as the acylating agent and is catalyzed by tungstophosphoric acid supported on MCM-41 . The reaction conditions are optimized to achieve high conversion rates and selectivity. Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.

Análisis De Reacciones Químicas

4-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, often facilitated by Lewis acids like aluminum chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

4-Carboethoxy-4’-methoxybenzophenone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of UV-absorbers, dyes, fragrances, and insecticides.

Mecanismo De Acción

The mechanism of action of 4-Carboethoxy-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. For instance, it may act as a UV-absorber by absorbing and dissipating ultraviolet radiation, thereby protecting materials or biological tissues from UV damage . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 4-carboethoxy-4'-methoxybenzophenone with structurally related benzophenones, highlighting substituent patterns, molecular formulas, and key applications:

Actividad Biológica

4-Carboethoxy-4'-methoxybenzophenone is a synthetic organic compound belonging to the benzophenone class, which is recognized for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16O3

- Molecular Weight : 272.29 g/mol

Antioxidant Properties

Research indicates that benzophenones exhibit significant antioxidant activity. The presence of methoxy and carboethoxy groups enhances the electron-donating ability of the compound, which contributes to its capacity to scavenge free radicals. This property is essential in preventing oxidative stress-related cellular damage.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies with concentration, demonstrating significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Effects

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of mitochondrial pathways. A study conducted on human breast cancer cells revealed a dose-dependent response where higher concentrations led to increased cell death.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Free Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in the proliferation of cancer cells, thereby slowing down tumor growth.

- Modulation of Signaling Pathways : The compound has been observed to affect key signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, Johnson et al. (2023) investigated the anticancer effects of this compound on human breast cancer cell lines. The findings demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.